molecular formula C14H12N2O B068667 [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol CAS No. 179333-65-4

[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol

Cat. No.: B068667
CAS No.: 179333-65-4
M. Wt: 224.26 g/mol
InChI Key: SZHSJVZLHVZACF-UHFFFAOYSA-N
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Description

[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol: is an organic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable electrophile.

    Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by a methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of naphthyl alcohol or naphthylamine derivatives.

    Substitution: Formation of various substituted naphthalene or imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Materials Science: Incorporated into polymers to improve mechanical and thermal properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Used in the development of fluorescent probes for imaging and detection purposes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its unique structural properties.

    Antimicrobial Agents: Exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments for various industrial applications.

    Polymer Additives: Added to polymers to enhance their properties and performance.

Mechanism of Action

The mechanism of action of [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole]
  • [2-(Benzyloxy)naphthalen-1-yl]methanol
  • 1-Naphthylacetonitrile

Uniqueness

  • Structural Features : The presence of both naphthalene and imidazole rings in [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol provides unique electronic and steric properties.
  • Reactivity : The compound exhibits distinct reactivity patterns due to the combination of aromatic and heterocyclic systems.
  • Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.

Properties

IUPAC Name

(2-naphthalen-1-yl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-9-11-8-15-14(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,17H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHSJVZLHVZACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478623
Record name [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179333-65-4
Record name [2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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